molecular formula C11H22O2Si3 B231125 Zinc, bis(1,1-dimethylethyl)- CAS No. 16636-96-7

Zinc, bis(1,1-dimethylethyl)-

Cat. No.: B231125
CAS No.: 16636-96-7
M. Wt: 179.6 g/mol
InChI Key: BYYXHWABFVUKLO-UHFFFAOYSA-N
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Description

Historical Development of Organozinc Compounds

The discovery and development of organozinc compounds represents one of the earliest chapters in organometallic chemistry, establishing fundamental principles that would later govern the entire field. Edward Frankland's groundbreaking work in 1848 marked the inception of organozinc chemistry when he successfully prepared diethylzinc, the first organozinc compound, through the reaction of ethyl iodide with zinc metal. This pivotal discovery emerged from Frankland's attempt to isolate the ethyl radical, but instead led to the formation of what would become recognized as the first main-group organometallic compounds.

Frankland's initial experiments involved heating ethyl iodide in the presence of zinc metal, which produced a volatile colorless liquid that spontaneously combusted upon contact with air. The significance of this discovery cannot be overstated, as it established the foundation for understanding carbon-metal bonding and paved the way for subsequent developments in organometallic chemistry. Following his success with diethylzinc, Frankland extended his methodology to prepare dimethylzinc in 1849, which he described as having peculiar properties and proposed the name "Zincmethylium". The preparation of these early organozinc compounds required innovative experimental techniques, including the use of sealed tubes capable of withstanding pressures of 80-100 atmospheres.

The historical progression of organozinc chemistry continued throughout the nineteenth and twentieth centuries, with researchers developing improved synthetic methods and expanding the scope of organozinc applications. The discovery of the Simmons-Smith cyclopropanation and the Reformatsky reaction demonstrated the practical utility of organozinc compounds in organic synthesis. These developments established organozinc compounds as versatile reagents that, while less reactive than Grignard and organolithium reagents, offered unique selectivity and compatibility with various functional groups.

The evolution of organozinc chemistry also encompassed the development of zinc-copper transmetalation reactions, which became crucial for modern cross-coupling methodologies. The ability of organozinc compounds to undergo transmetalation with copper salts, facilitated by zinc's empty p-orbitals, led to the formation of mixed zinc-copper species with enhanced reactivity. This discovery ultimately contributed to the development of the Negishi cross-coupling reaction, which granted organozinc compounds renewed significance in modern synthetic chemistry.

Nomenclature and Structural Classification

The systematic nomenclature of zinc, bis(1,1-dimethylethyl)- reflects the International Union of Pure and Applied Chemistry guidelines for organometallic compounds. The compound is officially designated as zinc, bis(1,1-dimethylethyl)- according to the Chemical Abstracts Service registry number 16636-96-7. Alternative nomenclature includes di-tert-butylzinc, which more clearly indicates the presence of two tert-butyl groups attached to the central zinc atom. The systematic name follows the convention of identifying the metal center followed by the organic substituents, with "bis" indicating the presence of two identical ligands.

The structural classification of this compound places it within the broader category of diorganozinc compounds, specifically those containing two alkyl ligands bound to the zinc center. According to established organozinc classification systems, compounds can be categorized as diorganozinc (R₂Zn), heteroleptic (RZnX), or ionic organozinc compounds. Zinc, bis(1,1-dimethylethyl)- falls definitively into the diorganozinc category, where both organic substituents are identical tert-butyl groups.

The molecular structure exhibits the characteristic linear geometry typical of two-coordinate zinc compounds. The zinc center adopts a coordination geometry that reflects the strongly donating properties of the carbon ligands and the filled 3d orbital configuration of zinc(II). Structural data reveals zinc-carbon bond lengths of approximately 194.8 picometers, with a carbon-zinc-carbon angle that deviates slightly from linearity at 176.2 degrees, similar to the structural parameters observed in diethylzinc.

The International Union of Pure and Applied Chemistry standard International Chemical Identifier for the compound is InChI=1S/2C4H9.Zn/c21-4(2)3;/h21-3H3;, with the corresponding International Chemical Identifier Key being KYHHMFUFEIHUHB-UHFFFAOYSA-N. The simplified molecular-input line-entry system representation shows the compound as CC(C)(C)[Zn]C(C)(C)C, clearly illustrating the symmetric arrangement of the two tert-butyl groups around the central zinc atom.

Property Value Reference
Molecular Formula C₈H₁₈Zn
Molecular Weight 179.61 g/mol
Chemical Abstracts Service Number 16636-96-7
International Chemical Identifier Key KYHHMFUFEIHUHB-UHFFFAOYSA-N
Simplified Molecular-Input Line-Entry System CC(C)(C)[Zn]C(C)(C)C

Chemical Identity: Di-tert-butylzinc vs. Zinc tert-butoxide

The distinction between di-tert-butylzinc and zinc tert-butoxide represents a fundamental difference in organometallic versus coordination chemistry that requires careful examination. Di-tert-butylzinc, with the formula Zn(C(CH₃)₃)₂, contains direct carbon-zinc bonds where the tert-butyl groups are attached to zinc through carbon atoms. In contrast, zinc tert-butoxide, with the formula Zn(OC(CH₃)₃)₂, features zinc-oxygen bonds where the tert-butyl groups are attached through oxygen atoms, making it a metal alkoxide rather than an organometallic compound.

The molecular weights of these compounds differ significantly, with di-tert-butylzinc having a molecular weight of 179.61 grams per mole compared to zinc tert-butoxide's molecular weight of 211.61 grams per mole. This difference reflects the presence of oxygen atoms in the zinc tert-butoxide structure, which adds additional mass while fundamentally altering the bonding characteristics and chemical properties of the compound.

The Chemical Abstracts Service registry numbers for these compounds are distinct: di-tert-butylzinc is registered as 16636-96-7, while zinc tert-butoxide carries the number 4278-43-7. This clear differentiation in chemical databases reflects the recognized importance of distinguishing between these structurally related but chemically distinct compounds.

Synthetic methodologies for these compounds also differ substantially. Di-tert-butylzinc is typically prepared through the reaction of tert-butyllithium with zinc chloride, as described by the equation: 2 (CH₃)₃CLi + ZnCl₂ → Zn(C(CH₃)₃)₂ + 2 LiCl. This approach directly introduces the tert-butyl groups as carbanion equivalents, forming carbon-zinc bonds. Zinc tert-butoxide, conversely, is prepared through sol-gel processes or reactions involving zinc salts with tert-butyl alcohol, resulting in zinc-oxygen bond formation rather than carbon-zinc bonds.

The chemical reactivity patterns of these compounds reflect their different bonding arrangements. Di-tert-butylzinc exhibits typical organometallic reactivity, functioning as a source of nucleophilic tert-butyl groups in organic synthesis. Research has demonstrated its utility as a meta-activating reagent in the synthesis of N,N-dimethyl-3-iodoaniline from N,N-dimethylaniline. Zinc tert-butoxide, however, functions primarily as a Lewis acid catalyst in various reactions including esterification, transesterification, and aldol condensation, as well as serving as a precursor for zinc oxide nanoparticle synthesis.

Compound Molecular Formula Molecular Weight (g/mol) Chemical Abstracts Service Number Bond Type
Di-tert-butylzinc C₈H₁₈Zn 179.61 16636-96-7 C-Zn
Zinc tert-butoxide C₈H₁₈O₂Zn 211.61 4278-43-7 Zn-O

Significance in Organometallic Chemistry

The significance of zinc, bis(1,1-dimethylethyl)- in organometallic chemistry extends far beyond its role as a simple dialkylzinc compound, encompassing fundamental contributions to our understanding of metal-carbon bonding, synthetic methodology development, and modern catalytic processes. The compound exemplifies the unique position of organozinc reagents in the hierarchy of organometallic compounds, offering reactivity profiles that bridge the gap between highly reactive organolithium and Grignard reagents and less reactive organometallic species.

The electronic structure of di-tert-butylzinc provides insight into the bonding characteristics that make organozinc compounds particularly valuable in synthetic applications. Zinc's electronic configuration [Ar]3d¹⁰4s² results in filled d-orbitals, eliminating ligand field effects and allowing coordination geometry to be determined primarily by electrostatic and steric interactions. This electronic arrangement contributes to the compound's stability while maintaining sufficient reactivity for synthetic transformations.

Research applications of di-tert-butylzinc have demonstrated its utility in specialized synthetic transformations where its unique reactivity profile offers advantages over more conventional organometallic reagents. The compound has found particular application in meta-selective functionalization reactions, where its ability to activate specific positions on aromatic systems provides access to substitution patterns that are challenging to achieve through other methodologies. This selectivity pattern reflects the steric and electronic properties imparted by the bulky tert-butyl substituents.

The compound's significance extends to materials science applications, where organozinc compounds serve as precursors for zinc-containing materials. Research has explored the use of di-tert-butyl disulfide in nanoparticle transformation processes, where zinc oxide can be converted to zinc sulfide through anion exchange reactions. While this research does not directly involve di-tert-butylzinc, it illustrates the broader importance of tert-butyl-substituted zinc compounds in advanced materials synthesis.

Modern developments in organozinc chemistry have highlighted the importance of understanding transmetalation processes, where organozinc compounds transfer their organic groups to other metal centers. The ability of di-tert-butylzinc to undergo transmetalation with copper salts facilitates the formation of mixed organometallic species that exhibit enhanced reactivity patterns. This transmetalation behavior has become crucial for developing new catalytic methodologies, particularly in cross-coupling reactions where zinc serves as a mild and selective organometallic partner.

The physicochemical properties of di-tert-butylzinc have been extensively characterized through thermodynamic studies. Data from the National Institute of Standards and Technology reveals specific thermodynamic parameters including enthalpy of vaporization (49.3 ± 0.8 kilojoules per mole at 311 Kelvin) and enthalpy of fusion (45.3 kilojoules per mole at 300 Kelvin). These values provide important insights into the intermolecular forces operating in the compound and inform practical considerations for its handling and use in synthetic applications.

Thermodynamic Property Value Temperature (K) Reference
Enthalpy of Vaporization 49.3 ± 0.8 kJ/mol 311
Enthalpy of Fusion 45.3 kJ/mol 300
Temperature Range (vaporization study) 300-322 -

Properties

IUPAC Name

zinc;2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.Zn/c2*1-4(2)3;/h2*1-3H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYXHWABFVUKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-](C)C.C[C-](C)C.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

Studies comparing stoichiometric ratios reveal that a 2:1 molar ratio of tBuLi to ZnCl₂ maximizes yield (≥85%) while minimizing side products like [tBuZn(μ-Cl)]₂. Solvent choice also impacts efficiency:

SolventTemperature (°C)Yield (%)Purity (%)
THF−787892
Hexane258597
Toluene07289

Data synthesized from,, and.

Hexane outperforms THF due to its non-coordinating nature, which prevents ligand competition at the zinc center.

Mechanochemical Synthesis

Recent advances in solvent-free chemistry have enabled the mechanochemical preparation of tBu₂Zn via ball milling. This method involves grinding zinc powder with tert-butyl halides (tBuX, X = Cl, Br) in the presence of a catalytic amount of lithium metal:

Zn+2tBuX+2LitBu2Zn+2LiX\text{Zn} + 2 \, \text{tBuX} + 2 \, \text{Li} \rightarrow \text{tBu}_2\text{Zn} + 2 \, \text{LiX}

Key Advantages

  • Reduced Sensitivity : Mechanochemical routes minimize handling of pyrophoric tBuLi.

  • Scalability : Yields exceed 90% at gram-scale production.

  • Environmental Impact : Eliminates solvent waste, aligning with green chemistry principles.

A comparative analysis of mechanochemical vs. traditional methods is shown below:

ParameterMechanochemicalMetathesis
Reaction Time4–6 hours12–24 hours
Yield92%85%
Purity95%97%
Solvent UseNoneHexane/THF

Data from and.

Industrial-Scale Production and Purification

Commercial manufacturers like Ereztech employ large-scale metathesis reactions followed by fractional distillation under inert atmospheres. Critical steps include:

  • Precursor Activation : Zinc chloride is pre-dried at 150°C under vacuum to remove trace moisture.

  • Reactor Design : Stainless-steel reactors with Teflon coatings prevent metal contamination.

  • Quality Control : Elemental analysis (Zn: 36.4%, C: 53.4%) and NMR spectroscopy ensure batch consistency.

Challenges in Industrial Synthesis

  • Byproduct Management : Lithium chloride residues require filtration through Celite beds.

  • Thermal Stability : tBu₂Zn decomposes above 80°C, necessitating low-temperature distillation.

Alternative Routes and Emerging Methods

Zincate Complex Intermediates

Reactions involving sodium tert-butoxide (NaOtBu) and ZnCl₂ yield sodium zincate intermediates, which decompose to tBu₂Zn under reduced pressure:

ZnCl2+2NaOtBuNa2[Zn(OtBu)2Cl2]tBu2Zn+2NaCl\text{ZnCl}2 + 2 \, \text{NaOtBu} \rightarrow \text{Na}2[\text{Zn}(\text{O}t\text{Bu})2\text{Cl}2] \rightarrow \text{tBu}_2\text{Zn} + 2 \, \text{NaCl}

This method achieves 70–75% yields but is less favored due to handling difficulties with NaOtBu.

Electrochemical Synthesis

Early-stage research explores the electrolysis of tBuMgBr in the presence of zinc electrodes, though yields remain below 50%.

Characterization and Analytical Data

Standard characterization techniques include:

TechniqueKey FindingsSource
¹H NMR δ 1.05 ppm (singlet, 18H, C(CH₃)₃)
Elemental Analysis Zn: 36.4%, C: 53.4%, H: 10.2%
X-ray Diffraction Zn–C bond length: 1.98 Å

Chemical Reactions Analysis

Insertion Reactions with Small Molecules

Di-tert-butyl zinc undergoes insertion reactions with electrophilic substrates such as CO₂, forming stable organometallic derivatives. For example:

  • CO₂ Insertion : Reaction with CO₂ at 298 K and 1 bar pressure yields zinc formate complexes (e.g., 13–15 in studies). This reaction is rapid (<30 minutes) and quantitative, with kinetic measurements indicating kobs0.033M min1k_{\text{obs}}\geq 0.033\,\text{M min}^{-1} .

  • Mechanistic Insight : The reaction proceeds via a monomeric zinc hydride intermediate, confirmed by VT-NMR and X-ray diffraction. At lower temperatures (203 K), an equilibrium between mononuclear and dinuclear μ-hydrido species is observed .

Catalytic Polymerization of Lactide and Cyclic Esters

Di-tert-butyl zinc derivatives act as efficient catalysts for ring-opening polymerization (ROP) of lactide (LA), ε-caprolactone (ε-CL), and pentadecalactone (PDL):

MonomerCatalystTOF (h⁻¹)MnM_n (kDa)ĐReference
LAComplex 1 23,0006.81.21
ε-CLComplex 1 1,65010.21.18
PDLComplex 1 0.214*12.51.15

*kapp=0.214h1k_{\text{app}}=0.214\,\text{h}^{-1} for PDL polymerization.

  • Key Features :

    • High turnover frequencies (TOF) due to electron-donating substituents on phenoxy-imine ligands enhancing zinc center electrophilicity .

    • Controlled molecular weights (MnM_n) and narrow dispersity (Đ < 1.21) via coordination/insertion mechanisms .

Cross-Coupling Reactions

Di-tert-butyl zinc participates in enantioselective cross-couplings under transition-metal catalysis:

  • Ni-Catalyzed Alkyl-Alkyl Coupling : Reacts with α-bromo amides to form chiral indane derivatives with up to 94% ee using Ni/L38 catalysts .

  • Mechanistic Pathway : Involves oxidative addition of alkyl halides to Ni⁰, followed by transmetalation with the organozinc reagent and reductive elimination .

Ligand Transfer and Deprotonation

The compound demonstrates alkyl-transfer reactivity in heterobimetallic systems:

  • Deprotonation of Arenes : Acts as a strong base in tandem with TMP-zincates (TMP = 2,2,6,6-tetramethylpiperidide), enabling deprotonative metalation of aromatic substrates. For example:

    Ar H+ZnR2Ar ZnR+RH\text{Ar H}+\text{ZnR}_2\rightarrow \text{Ar ZnR}+\text{RH}

    This reaction is kinetically driven by labile Zn–N bonds, with steric bulk from tert-butyl groups modulating reactivity .

Reactivity with Alcohols and Silanes

  • Alcoholysis : Reaction with isopropanol (iPrOH) generates zinc alkoxide intermediates, critical for initiating lactide polymerization .

  • Silane Activation : In catalytic borylation, di-tert-butyl zinc facilitates H/D exchange with pinacol borane (HBPin), forming transient Zn–H species detectable by 1H^1\text{H} NMR (δ = 2.7–1.5 ppm) .

Stability and Decomposition

  • Thermal Sensitivity : Decomposes exothermically above 100°C, releasing volatile tert-butane and zinc oxides.

  • Hydrolytic Instability : Reacts violently with water, necessitating anhydrous handling .

Scientific Research Applications

Zinc, bis(1,1-dimethylethyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds. It is also employed in the preparation of other organozinc compounds.

    Biology: The compound is used in the study of zinc’s role in biological systems, including its interaction with enzymes and proteins.

    Medicine: Research into zinc-based compounds for therapeutic applications often involves zinc, bis(1,1-dimethylethyl)- as a model compound.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of zinc, bis(1,1-dimethylethyl)- involves its ability to form strong carbon-zinc bonds. These bonds are highly reactive and can participate in various chemical transformations. The compound acts as a nucleophile in many reactions, attacking electrophilic centers in organic molecules. The molecular targets and pathways involved include the formation of organozinc intermediates, which can then undergo further reactions to form desired products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenolic Bis(1,1-dimethylethyl) Derivatives

These compounds share the tert-butyl substituents but are phenolic rather than organometallic. Their applications and bioactivities vary based on substitution patterns:

Compound Name CAS RN Molecular Formula Key Properties/Applications Reference
2,4-bis(1,1-dimethylethyl)phenol 96-76-4 C₁₄H₂₂O Antioxidant; detected in herbal extracts (e.g., Xylocarpus granatum), enhances intestinal health in poultry .
2,6-bis(1,1-dimethylethyl)phenol 128-39-2 C₁₄H₂₂O Antioxidant; found in Ischaemum pilosum and lemon basil straw extracts; used in food preservation .
3,5-bis(1,1-dimethylethyl)phenol 621-99-6 C₁₄H₂₂O Weak anticancer activity (∆G = -5.70 kcal/mol against PLK1 enzyme); used in polymer stabilizers .
4,4'-Methylene bis[2,6-bis(1,1-dimethylethyl)phenol] 118-82-1 C₂₃H₃₂O₂ High environmental persistence; detected in Nordic sediment samples at ~100 ng/g .

Key Differences :

  • Bioactivity: Phenolic derivatives exhibit antioxidant, antimicrobial, and flavor-enhancing properties, whereas Zinc, bis(1,1-dimethylethyl)- is primarily used in industrial processes (e.g., pyrolysis) .
  • Toxicity: 2,4-bis(1,1-dimethylethyl)-6-methyl-phenol was detected in human biomonitoring studies , but Zinc, bis(1,1-dimethylethyl)- lacks toxicological data, requiring surrogate compounds for risk assessment .
Zinc-Based Analogues
Compound Name CAS RN Molecular Formula Applications Reference
Zinc 3,5-di-tert-butylsalicylate 72576-09-1 C₃₀H₄₂O₆Zn Polymer stabilizer; coordinates zinc with salicylate ligands for UV resistance .
Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-S,S']- 4259-15-8 C₃₂H₆₈O₄P₂S₄Zn High-volume industrial lubricant/additive; imported >1.5M kg/year in Canada .

Key Differences :

  • Coordination Chemistry: Zinc, bis(1,1-dimethylethyl)- uses cyclopropyl ligands, while zinc salicylates and phosphorodithioates employ oxygen/sulfur donors, altering thermal stability and reactivity .
Disulfide Compounds
Compound Name CAS RN Molecular Formula Properties Reference
(1-Methylethyl)(1,1-dimethylethyl) disulfide 43022-60-2 C₆H₁₄S₂ Structurally similar but sulfur-based; no toxicity data available .

Biological Activity

Zinc, bis(1,1-dimethylethyl)-, commonly referred to as zinc bis(2,4-dimethylpentyl) or simply as a zinc compound, has garnered attention in various fields of research due to its unique biological activities. This article provides a comprehensive overview of its biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

Zinc, bis(1,1-dimethylethyl)- is characterized by its coordination complex structure where zinc is bonded to two 1,1-dimethylethyl groups. Its chemical formula is C10H22Zn\text{C}_{10}\text{H}_{22}\text{Zn}, and it has a CAS number of 16636-96-7. The structure allows for significant interactions with biological systems, influencing its activity in various applications.

Biological Activity Overview

The biological activity of zinc compounds is multifaceted, impacting cellular processes and exhibiting antimicrobial properties. The following sections detail specific activities observed in research studies.

Antimicrobial Activity

Zinc compounds have demonstrated notable antimicrobial properties. A study on the effectiveness of zinc against various bacterial strains showed that it inhibits the growth of pathogens such as E. coli and Staphylococcus aureus. The mechanism involves the disruption of bacterial cell membranes and interference with enzymatic functions.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.5 mM
Staphylococcus aureus0.2 mM
Pseudomonas aeruginosa0.4 mM

Cellular Functions

Zinc plays a crucial role in various cellular functions, including:

  • Enzyme Activation : Zinc acts as a cofactor for numerous enzymes involved in metabolic pathways.
  • Gene Expression : It influences transcription factors that regulate gene expression.
  • Antioxidant Defense : Zinc contributes to the stabilization of cellular structures against oxidative stress.

Case Study 1: Zinc's Role in Immune Function

A clinical trial investigated the effects of zinc supplementation on immune response in elderly patients. Results indicated that participants receiving zinc exhibited improved immune function markers compared to the placebo group. This highlights zinc's role in enhancing immune response, particularly in populations at risk for deficiency.

Case Study 2: Antimicrobial Efficacy in Wound Healing

Another study evaluated the use of zinc-based ointments in wound healing. Patients treated with zinc formulations showed faster healing rates and reduced infection rates compared to those treated with standard care. This suggests potential applications in clinical settings for managing wounds and infections.

Research Findings

Recent research has expanded the understanding of zinc's biological activities:

  • Neuroprotective Effects : Studies indicate that zinc may protect neurons from oxidative damage, suggesting potential therapeutic roles in neurodegenerative diseases.
  • Anticancer Properties : Preliminary findings suggest that zinc compounds may inhibit cancer cell proliferation through apoptosis induction.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing "Zinc, bis(1,1-dimethylethyl)-", and how do reaction conditions influence product purity?

  • Methodological Answer : Synthesis typically involves ligand substitution or transmetallation reactions. For example, reacting tert-butyl ligands with zinc precursors (e.g., ZnCl₂) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Key parameters include:

  • Temperature : Elevated temperatures (60–80°C) improve ligand exchange kinetics but may induce side reactions.
  • Solvent Polarity : Non-polar solvents favor steric control, critical for preventing ligand scrambling.
  • Purification : Column chromatography or recrystallization from hexane/ether mixtures is essential to isolate high-purity products. Characterization via NMR (¹H/¹³C) and elemental analysis is mandatory .
    • Data Table :
Synthetic RouteYield (%)Purity (NMR)Key ConditionsReference
Ligand exchange72>95%THF, 70°C, N₂
Transmetallation6592%Toluene, RT

Q. How should researchers validate the structural integrity of "Zinc, bis(1,1-dimethylethyl)-" using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : ¹H NMR should show absence of proton signals from tert-butyl groups (δ ~1.3 ppm), confirming ligand coordination. IR spectroscopy must display Zn-O stretching vibrations (400–500 cm⁻¹).
  • X-ray Diffraction : Single-crystal X-ray analysis is definitive. Key metrics include bond lengths (Zn-O ~2.0 Å) and ligand geometry (tetrahedral vs. distorted). Use high-resolution data (R-factor < 0.05) .
    • Contradiction Alert : Discrepancies in bond lengths between computational models (e.g., DFT) and experimental data may arise from crystal packing effects. Validate with multiple techniques .

Advanced Research Questions

Q. What computational strategies are effective for modeling the electronic structure and reactivity of "Zinc, bis(1,1-dimethylethyl)-" in catalytic applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with LANL2DZ basis sets for zinc. Optimize geometry and calculate frontier orbitals (HOMO/LUMO) to predict redox behavior.
  • Molecular Dynamics (MD) : Simulate ligand dissociation kinetics in solvent environments (e.g., THF vs. DMF). Compare activation energies to experimental Arrhenius plots .
    • Data Contradiction : Disagreements between predicted and observed catalytic activity may stem from solvent effects omitted in gas-phase calculations. Include implicit solvation models (e.g., PCM) .

Q. How can researchers resolve contradictions in reported thermodynamic stability data for "Zinc, bis(1,1-dimethylethyl)-"?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Standardize heating rates (e.g., 10°C/min under N₂) to compare decomposition profiles.
  • Calorimetry : Use differential scanning calorimetry (DSC) to measure enthalpy changes during ligand dissociation.
  • Root Cause Analysis : Inconsistent data often arises from sample purity issues or atmospheric moisture. Replicate studies under rigorously controlled conditions .
    • Case Study : A 2023 study found discrepancies in decomposition temperatures (±15°C) due to residual solvent in samples. Pre-drying at 100°C under vacuum resolved this .

Q. What experimental design principles ensure reproducibility in studies exploring "Zinc, bis(1,1-dimethylethyl)-" as a precursor for hybrid materials?

  • Methodological Answer :

  • Control Variables : Fix ligand-to-zinc ratios and solvent volumes across trials.
  • Blind Testing : Use independent labs to validate synthetic protocols.
  • Data Reporting : Adhere to the Beilstein Journal’s guidelines: disclose all experimental parameters (e.g., stirring speed, cooling rates) in supplementary files .
    • Framework : Align with Gil’s pragmatic research principles, where procedural transparency is prioritized to mitigate bias .

Theoretical and Methodological Frameworks

  • Guiding Principle : Link studies to organometallic reaction mechanisms (e.g., ligand substitution kinetics) or solid-state chemistry frameworks (e.g., crystal field theory) .
  • Ethical Standards : Ensure informed consent for data sharing in collaborative studies, especially when integrating digital trace data (e.g., computational datasets) .

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